5-Propyl-1,3-dioxan-2-one

Drug Delivery Polymer Chemistry Biomedical Materials

Source 5-Propyl-1,3-dioxan-2-one (CAS 89435-16-5) for ROP synthesis of biodegradable polycarbonates. Higher LogP (1.57 vs TMC 0.54) enables superior hydrophobic drug encapsulation in nanoparticles. Conformational flexibility (2 rotatable bonds vs 0 in TMC) allows tunable degradation profiles for drug delivery and tissue scaffolds. Standard purity ≥98%. Research-use monomer.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 89435-16-5
Cat. No. B14401202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propyl-1,3-dioxan-2-one
CAS89435-16-5
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCCC1COC(=O)OC1
InChIInChI=1S/C7H12O3/c1-2-3-6-4-9-7(8)10-5-6/h6H,2-5H2,1H3
InChIKeyDKXBERCQHBQWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propyl-1,3-dioxan-2-one (CAS 89435-16-5): Monomer for Biodegradable Polycarbonates and Drug Delivery Applications


5-Propyl-1,3-dioxan-2-one (CAS 89435-16-5) is a six-membered cyclic carbonate monomer with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is a 5-substituted derivative of trimethylene carbonate (TMC) and serves as a building block for aliphatic polycarbonates via ring-opening polymerization (ROP) . Its polymeric form, poly(5-propyl-1,3-dioxan-2-one), exhibits biodegradability and biocompatibility, making it suitable for biomedical applications such as drug delivery systems . The compound is commercially available from multiple vendors and is utilized in research settings for the synthesis of functional polycarbonates .

Why Substituting 5-Propyl-1,3-dioxan-2-one with Unsubstituted TMC or Other 5-Substituted Analogs Compromises Material Performance


Cyclic carbonate monomers within the 1,3-dioxan-2-one family are not interchangeable due to differences in lipophilicity, steric hindrance, and polymerization behavior imparted by substituents at the 5-position. Unsubstituted trimethylene carbonate (TMC) yields polycarbonates with distinct physical properties compared to those derived from 5-alkyl-substituted monomers [1]. Even among 5-substituted analogs, the length and branching of the alkyl chain significantly affect monomer reactivity, polymer hydrophobicity, and degradation profiles [2]. Therefore, generic substitution of 5-propyl-1,3-dioxan-2-one with other cyclic carbonates can lead to polymers with altered drug loading capacities, release kinetics, and mechanical properties, directly impacting the performance of biomedical devices and drug delivery systems.

Quantitative Differentiation of 5-Propyl-1,3-dioxan-2-one Against Closest Analogs in Physicochemical and Functional Properties


Enhanced Lipophilicity (LogP) of 5-Propyl-1,3-dioxan-2-one Compared to Unsubstituted TMC and 5,5-Dimethyl Analog

5-Propyl-1,3-dioxan-2-one exhibits a LogP value of 1.57, which is significantly higher than that of unsubstituted trimethylene carbonate (TMC, LogP = 0.54) and 5,5-dimethyl-1,3-dioxan-2-one (LogP = 1.18) . This increased lipophilicity is directly attributed to the propyl substituent at the 5-position, which enhances the hydrophobic character of the monomer and its corresponding polymer.

Drug Delivery Polymer Chemistry Biomedical Materials

Increased Molecular Flexibility: Rotatable Bond Count of 5-Propyl-1,3-dioxan-2-one Versus TMC

5-Propyl-1,3-dioxan-2-one possesses two rotatable bonds (the propyl side chain), whereas unsubstituted trimethylene carbonate (TMC) has zero rotatable bonds . This structural difference is a direct consequence of the propyl substitution at the 5-position.

Polymer Physics Material Science Biodegradable Polymers

Higher Molecular Weight of 5-Propyl-1,3-dioxan-2-one Compared to TMC and 5,5-Dimethyl-1,3-dioxan-2-one

The molecular weight of 5-propyl-1,3-dioxan-2-one is 144.17 g/mol, which is greater than that of trimethylene carbonate (TMC, 102.09 g/mol) and 5,5-dimethyl-1,3-dioxan-2-one (130.14 g/mol) [1]. This difference arises from the propyl substituent, which adds mass compared to the hydrogen atoms in TMC and the methyl groups in the 5,5-dimethyl analog.

Polymer Synthesis Monomer Characterization Structure-Property Relationships

Poly(5-propyl-1,3-dioxan-2-one) Enables pH-Responsive Micellar Drug Delivery with Enhanced Stability

Poly(5-propyl-1,3-dioxan-2-one)-b-dimethylamine modified polycarbonate (PC(MPpC-MMA)) was used to construct mixed micelles that exhibited pH-responsive dissociation. At pH 7.4, the micelles were stable; at pH 5.0, they dissociated into smaller nanoparticles (20 nm) with positive surface charge, enabling triggered drug release [1]. While a direct head-to-head comparison with micelles formed from other polycarbonates is not available in this study, the observed pH-responsive behavior is a direct consequence of the dimethylamine modification on the poly(5-propyl-1,3-dioxan-2-one) backbone, demonstrating the utility of this monomer for creating stimuli-responsive drug delivery systems.

Drug Delivery Stimuli-Responsive Polymers Nanomedicine

High-Value Application Scenarios for 5-Propyl-1,3-dioxan-2-one Based on Quantitative Differentiation


Synthesis of Hydrophobic Polycarbonates for Encapsulation of Poorly Water-Soluble Drugs

The significantly higher LogP of 5-propyl-1,3-dioxan-2-one (1.57) compared to TMC (0.54) makes it the preferred monomer for synthesizing hydrophobic polycarbonate blocks in amphiphilic copolymers . These blocks can form the core of micelles or nanoparticles, enabling efficient encapsulation and sustained release of hydrophobic anticancer drugs such as paclitaxel, docetaxel, or camptothecin.

Development of pH-Responsive Drug Delivery Systems for Cancer Therapy

As demonstrated by Yu et al., poly(5-propyl-1,3-dioxan-2-one) derivatives can be engineered to exhibit pH-triggered dissociation, making them suitable for tumor-targeted drug delivery [1]. This application leverages the acidic tumor microenvironment to release therapeutics selectively at the disease site, minimizing off-target effects.

Design of Biodegradable Implants and Tissue Engineering Scaffolds with Tailored Mechanical Properties

The presence of two rotatable bonds in 5-propyl-1,3-dioxan-2-one, compared to zero in TMC, introduces conformational flexibility that can be exploited to tune the mechanical properties and degradation rates of polycarbonate-based implants and scaffolds . This enables the design of materials that match the mechanical requirements of specific tissues, such as soft tissue or bone.

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